Cas no 1851566-28-3 (3-chloro-2-methyl-1H-pyridine-4-thione)

3-chloro-2-methyl-1H-pyridine-4-thione Chemical and Physical Properties
Names and Identifiers
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- 1851566-28-3
- SCHEMBL18320485
- EN300-5107072
- CC1=NC=CC(S)=C1Cl
- 3-chloro-2-methylpyridine-4-thiol
- 3-chloro-2-methyl-1H-pyridine-4-thione
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- Inchi: 1S/C6H6ClNS/c1-4-6(7)5(9)2-3-8-4/h2-3H,1H3,(H,8,9)
- InChI Key: QSHVQUKWGCVIAE-UHFFFAOYSA-N
- SMILES: ClC1C(C=CNC=1C)=S
Computed Properties
- Exact Mass: 158.9909481g/mol
- Monoisotopic Mass: 158.9909481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1Ų
- XLogP3: 2
3-chloro-2-methyl-1H-pyridine-4-thione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5107072-0.05g |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95.0% | 0.05g |
$245.0 | 2025-03-15 | |
1PlusChem | 1P028YNR-5g |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95% | 5g |
$3851.00 | 2024-06-18 | |
1PlusChem | 1P028YNR-500mg |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95% | 500mg |
$1081.00 | 2024-06-18 | |
Enamine | EN300-5107072-0.25g |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95.0% | 0.25g |
$524.0 | 2025-03-15 | |
Enamine | EN300-5107072-1.0g |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-15 | |
Enamine | EN300-5107072-2.5g |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-15 | |
1PlusChem | 1P028YNR-2.5g |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95% | 2.5g |
$2622.00 | 2024-06-18 | |
1PlusChem | 1P028YNR-100mg |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95% | 100mg |
$515.00 | 2024-06-18 | |
1PlusChem | 1P028YNR-50mg |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95% | 50mg |
$354.00 | 2024-06-18 | |
Enamine | EN300-5107072-0.1g |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95.0% | 0.1g |
$366.0 | 2025-03-15 |
3-chloro-2-methyl-1H-pyridine-4-thione Related Literature
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on 3-chloro-2-methyl-1H-pyridine-4-thione
3-Chloro-2-Methyl-1H-Pyridine-4-Thione
The compound 3-chloro-2-methyl-1H-pyridine-4-thione (CAS No. 1851566-28-3) is a heterocyclic sulfur-containing organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of pyridine thiones, which are derivatives of pyridine where one of the nitrogen atoms is replaced by a sulfur atom, forming a thione group. The presence of the thione group, along with the chloro and methyl substituents, imparts distinctive electronic and structural characteristics to this molecule.
Recent studies have highlighted the importance of pyridine thiones in medicinal chemistry, particularly as potential candidates for drug development. The thione group in such compounds is known to exhibit versatile reactivity, making them valuable intermediates in organic synthesis. For instance, researchers have explored the use of 3-chloro-2-methyl-1H-pyridine-4-thione as a precursor for synthesizing bioactive molecules with anti-inflammatory, antioxidant, and anticancer properties. These findings underscore the compound's potential role in the development of novel therapeutic agents.
In addition to its medicinal applications, 3-chloro-2-methyl-1H-pyridine-4-thione has also been investigated for its role in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its consideration as a ligand in the synthesis of metalloorganic frameworks (MOFs) and other advanced materials. These materials hold promise for applications in catalysis, gas storage, and sensing technologies.
From a synthetic standpoint, the preparation of 3-chloro-2-methyl-1H-pyridine-4-thione involves a series of well-established organic transformations. The synthesis typically begins with the chlorination of a suitable pyridine derivative, followed by methylation and subsequent thionation steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, aligning with the growing demand for sustainable chemical processes.
The structural features of 3-chloro-2-methyl-1H-pyridine-4-thione also make it an interesting subject for theoretical studies. Computational chemistry techniques have been employed to investigate the electronic structure and reactivity of this compound. These studies have provided valuable insights into the compound's π-conjugation patterns and its ability to participate in various chemical reactions, such as nucleophilic additions and cycloadditions.
Furthermore, the compound's stability under different conditions has been a topic of recent research. Studies have shown that 3-chloro-2-methyl-1H-pyridine-4-thione exhibits good thermal stability and resistance to oxidation under mild conditions, making it suitable for use in diverse chemical environments.
In summary, 3-chloro-2-methyl-1H-pyridine-4-thione is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application studies, position it as a valuable tool in both academic research and industrial development.
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